Decatrienoic acid

Description

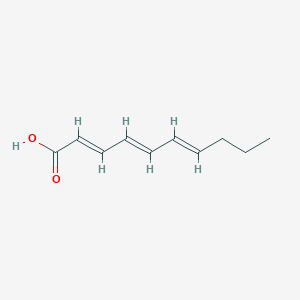

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(2E,4E,6E)-deca-2,4,6-trienoic acid |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12)/b5-4+,7-6+,9-8+ |

InChI Key |

FELONIKRCJBDIO-ZAJAATJQSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCC=CC=CC=CC(=O)O |

Synonyms |

2,4,6-decatrienoic acid decatrienoic acid |

Origin of Product |

United States |

Contextualization of Decatrienoic Acid Within Natural Product Chemistry and Lipidomics Research

Decatrienoic acid and its derivatives are integral to the study of natural products, which are chemical compounds produced by living organisms. uou.ac.in In natural product chemistry, the focus is often on the isolation, structure elucidation, and synthesis of these compounds to understand their biological activities and potential applications. ontosight.ai Decatrienoic acids, with their varied stereochemistry, represent a fascinating class of molecules within this field. For instance, different isomers of this compound are found in various natural sources, such as the latex of Euphorbia pulcherrima and as metabolites in bacteria like Streptomyces viridochromogenes. gforss.org

Lipidomics, the large-scale study of lipids in biological systems, provides a broader context for understanding the roles of this compound. nih.gov Lipids are essential molecules involved in energy storage, cell structure, and signaling. This compound, as a medium-chain fatty acid, is a component of the lipidome and is involved in various metabolic pathways. nih.govhmdb.ca The study of its presence and concentration in different biological samples can provide insights into metabolic states and disease processes. For example, this compound has been investigated as a potential biomarker for assessing the severity of alcohol-associated liver disease. medpharmareports.commdpi.com

The intersection of natural product chemistry and lipidomics allows for a comprehensive investigation of this compound. While natural product chemistry focuses on the specific chemical entities and their synthesis, lipidomics provides the systems-level understanding of their function within a biological network. nih.gov

Historical Overview and Current Trajectories in Decatrienoic Acid Investigations

The investigation of decatrienoic acid has evolved significantly over time. Early research often focused on the identification and characterization of this compound and its derivatives from various natural sources. For instance, the discovery of (2E,4Z,7Z)-decatrienoic acid in noni fruit was a notable finding, as this compound had previously only been identified in the latex of Euphorbia pulcherrima and a species of Streptomyces. gforss.org

A significant area of historical and ongoing research revolves around the role of this compound as a biosynthetic precursor to various toxins produced by Alternaria alternata, a pathogenic fungus. tandfonline.com Studies have shown that this compound is a key intermediate in the biosynthesis of host-selective toxins such as AK-toxin, AF-toxin, and ACT-toxin. tandfonline.comapsnet.orgnih.govjst.go.jp These toxins share a common 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid moiety. apsnet.orgnih.govnih.gov Research has demonstrated that this compound is produced earlier in the culture period and in greater quantities than the final toxins, supporting its role as a precursor. tandfonline.com

Current research trajectories are expanding to explore the broader biological significance of this compound and its derivatives. This includes investigations into their potential as signaling molecules, their role in plant-insect interactions, and their pharmacological properties. The identification of various isomers, such as (2E,4E,6E)-decatrienoic acid methyl ester in Piper umbellatum, highlights the chemical diversity and potential for novel discoveries in this area. tandfonline.com Furthermore, advanced analytical techniques are enabling more sensitive and specific detection and quantification of this compound isomers in complex biological matrices, facilitating a deeper understanding of their metabolic pathways and functions. researchgate.net

Significance of Decatrienoic Acid As a Model Compound for Polyunsaturated Fatty Acid Research

Elucidation of De Novo Biosynthetic Routes to this compound

The de novo biosynthesis of the this compound backbone, particularly the 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety common in several fungal toxins, is understood to follow a pathway similar to that of other secondary metabolites, such as polyketides. This process starts from simple precursors like acetyl-CoA and involves a series of condensation and modification reactions catalyzed by a suite of dedicated enzymes. researchgate.net In the phytopathogenic fungus Alternaria alternata, specific pathotypes produce toxins that, while having different host selectivities, share this common this compound-derived structure. apsnet.orgnih.gov This shared feature points to a conserved biosynthetic pathway for the core molecule across these fungal variants. apsnet.org

Research into the biosynthesis of toxins in Alternaria alternata has led to the identification of several gene clusters and the characterization of key enzymes essential for the formation of the this compound moiety. uniprot.orgapsnet.org These enzymes catalyze the critical steps of chain elongation, modification, and activation.

Targeted gene disruption studies have been instrumental in confirming the function of these enzymes. For instance, the disruption of genes encoding acyl-CoA synthetase (ACTT5) and enoyl-CoA hydratase (ACTT6) in the tangerine pathotype of A. alternata led to a significant reduction or complete loss of toxin production, respectively, confirming their essential role in the pathway. apsnet.orgnih.gov The accumulation of a putative this compound intermediate in mutants lacking a functional ACTT6 gene further solidifies the role of enoyl-CoA hydratase in the biosynthetic process. apsnet.orgnih.gov The table below summarizes key enzymes identified in the biogenesis of the this compound moiety in A. alternata.

| Enzyme/Protein | Gene | Putative Function | Organism |

| Acyl-CoA Synthetase | ACTT5 | Activates carboxylic acids for downstream reactions | Alternaria alternata (tangerine pathotype) |

| Enoyl-CoA Hydratase | ACTT6, AKT3 | Catalyzes the hydration/dehydration of acyl-CoA intermediates | Alternaria alternata (tangerine, Japanese pear pathotypes) |

| Carboxyl-activating enzyme homologue | AKT1 | Likely involved in activating the polyketide chain | Alternaria alternata (Japanese pear pathotype) |

| Polyketide Synthase | AFT9 | Catalyzes the initial assembly of the polyketide chain | Alternaria alternata |

| Acyl-CoA Dehydrogenase | AFT10 | Introduces double bonds into the fatty acid chain | Alternaria alternata |

| Cytochrome P450 Monooxygenase | AFT11 | Catalyzes oxidation/epoxidation reactions | Alternaria alternata |

| Oxidoreductase | AFT12 | Catalyzes reduction/oxidation steps | Alternaria alternata |

| Hydrolase | AFT2 | Involved in hydrolytic steps of the pathway | Alternaria alternata |

This table is generated based on data from multiple sources. apsnet.orguniprot.orgapsnet.orgnih.gov

The production of this compound and its derivatives is tightly controlled at the genetic level. In fungi, genes for secondary metabolite biosynthesis are often located together in clusters, allowing for coordinated regulation. apsnet.orgnih.gov The regulation of the this compound pathway in A. alternata is multifaceted, involving both positive and negative regulatory elements.

A key negative regulator identified is encoded by the AKT7 gene, a cytochrome P450 monooxygenase. nih.gov Overexpression of AKT7 in the Japanese pear, strawberry, and tangerine pathotypes of A. alternata resulted in a marked decrease in the production of their respective toxins and the EDA precursor. nih.gov Conversely, the disruption of a single copy of AKT7 in the Japanese pear pathotype, which naturally contains multiple copies, led to an increase in the production of both AK-toxin and EDA. nih.gov The regulation by AKT7 is further complicated by the fact that its transcripts often contain misspliced mRNAs with premature stop codons, suggesting a complex mechanism to fine-tune the level of functional enzyme. nih.gov

Positive regulation is also crucial. The A. alternata genome contains genes designated AKTR, which show similarity to aflR, a well-known positive regulator for aflatoxin biosynthesis in Aspergillus species. apsnet.orgnih.gov These AKTR genes possess a zinc binuclear cluster domain, a characteristic feature of fungal transcription factors that regulate pathway-specific gene expression, indicating they likely function to activate the transcription of other genes within the this compound biosynthetic cluster. apsnet.org

Identification and Characterization of Key Enzymes in this compound Biogenesis

Precursor Utilization and Metabolic Intermediates in this compound Synthesis

The de novo synthesis of this compound in fungi begins with the fundamental building block of fatty acid and polyketide synthesis: acetyl-CoA. researchgate.net This precursor enters the pathway and undergoes successive elongation and modification steps. A crucial intermediate in the formation of fungal toxins is 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). apsnet.orgtandfonline.com Time-course analysis of cultures of the A. alternata Japanese pear pathotype shows that this this compound derivative is produced at an earlier stage and in greater quantities than the final AK-toxin, which strongly indicates that it is a biological precursor. tandfonline.com Further feeding experiments using a labeled version of this compound confirmed its incorporation into AK-toxin I, solidifying its role as the direct precursor. tandfonline.com

The targeted disruption of genes in the pathway has also helped identify intermediates. When the ACTT6 gene, which encodes an enoyl-CoA hydratase, was disrupted, the fungus lost its ability to produce the final toxin and instead accumulated a putative this compound intermediate in its mycelia. apsnet.orgnih.gov This finding highlights the role of the enoyl-CoA hydratase in a specific hydration or dehydration step along the biosynthetic route. While not a biological pathway, chemical synthesis methods can utilize precursors like malonic acid or a malonic acid half ester to produce this compound. google.com

Comparative Analysis of this compound Biosynthesis Across Diverse Biological Systems

The biosynthesis of this compound has been most extensively studied in the fungus Alternaria alternata. Several pathotypes of this fungus, including those that infect Japanese pear (producing AK-toxin), strawberry (producing AF-toxin), and tangerine (producing ACT-toxin), all synthesize toxins that are built upon a shared 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid moiety. apsnet.orgnih.govnih.gov The presence of homologous biosynthetic genes, such as those for acyl-CoA synthetase (ACTT5) and enoyl-CoA hydratase (ACTT6), across these different pathotypes indicates a highly conserved evolutionary origin for this metabolic pathway. apsnet.orgnih.gov

While the fungal pathway is the most well-characterized, this compound derivatives have been identified in other biological systems, though their biosynthetic routes are not well understood. For example, this compound methyl ester has been found in cyanobacteria and the oyster Crassostrea gigas. deswater.comresearchgate.net The presence of this compound in such diverse organisms suggests that multiple, potentially independent, biosynthetic pathways may have evolved. In plants, a well-known pathway of fatty acid metabolism involves the conversion of α-linolenic acid (an 18-carbon fatty acid) into signaling molecules, a process initiated by lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS). oup.com Although this pathway produces octadecanoids and not this compound, it represents another major route of fatty acid modification in a different biological kingdom.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers a powerful approach to manipulate biosynthetic pathways to enhance the production of desired compounds. While much of the research on this compound has focused on reducing its production to control fungal pathogenicity, these same principles can be applied to increase yields.

One direct strategy for enhancement comes from the study of pathway regulation in A. alternata. The disruption of AKT7, a gene that negatively regulates the pathway, was shown to increase the production of the this compound precursor, EDA. nih.gov This demonstrates that removing natural brakes on a metabolic pathway is a viable method for boosting the output of intermediates.

Another promising approach involves the use of engineered microbial hosts. For instance, Escherichia coli has been successfully engineered to produce decanoic acid (a saturated C10 acid) by expressing enzymes for the reversal of the β-oxidation pathway. nih.gov This carbon chain-elongation platform could potentially be adapted to produce this compound by introducing the appropriate desaturase enzymes to create the three double bonds. Furthermore, recombinant E. coli expressing diol synthase from Aspergillus nidulans has been used for the biotechnological production of dihydroxy-octathis compound from α-linolenic acid, highlighting the utility of recombinant microorganisms as cell factories for producing novel or modified fatty acids. researchgate.net Similarly, metabolic engineering in plants, such as the work to produce docosatrienoic acid in Brassica carinata, showcases strategies that could be adapted for this compound production in an agricultural context. nih.gov

Pathways of this compound Catabolism and Degradation

The breakdown of this compound involves several metabolic routes, primarily aimed at energy production or conversion into bioactive molecules. As a fatty acid, its catabolism is expected to follow established pathways like beta-oxidation, but its unique unsaturated structure also makes it a substrate for other enzymatic systems. oregonstate.education

Enzymatic Systems Involved in this compound Breakdown

The degradation of this compound is facilitated by a range of enzymes that target different parts of the molecule.

Activation and Mitochondrial Transport Enzymes: Before catabolism, this compound must be activated. In one documented pathway, (2Z,4E,6Z)-decatrienoic acid is converted into its acyl-CoA derivative, (2Z,4E,6Z)-decatrienoyl-CoA, by the enzyme long-chain fatty-acid CoA ligase 1 . For transport into the mitochondria for beta-oxidation, this acyl-CoA derivative reacts with L-carnitine to form (2Z,4E,6Z)-decatrienoylcarnitine, a reaction catalyzed by carnitine O-palmitoyltransferase , located in the mitochondrial outer membrane.

Beta-Oxidation Enzymes: Once inside the mitochondria, decatrienoyl-CoA enters the beta-oxidation pathway, a sequential process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. oregonstate.educationlibretexts.org

Lipoxygenases (LOX): As polyunsaturated fatty acids, various isomers of this compound are potential substrates for lipoxygenases. gforss.org These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, a key step in the formation of various signaling molecules and in processes like post-harvest deterioration in plants. gforss.orgfrontiersin.org In pearl millet, LOX is known to catalyze the synthesis of defense-related compounds like 9(S)-hydroperoxy-octa-deca-trienoic acid. frontiersin.org

Polyketide Synthases (PKS): In some fungi, the core structure of this compound derivatives is assembled via a polyketide synthesis pathway. frontiersin.org For instance, the 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety found in toxins from the fungus Alternaria alternata is proposed to be synthesized by a highly reducing polyketide synthase (HRPKS). frontiersin.orgresearchgate.net

Other Modifying Enzymes: Various other enzymes, including cytochrome P450 monooxygenases , allene oxide synthases (AOS) , and lipases , are involved in the metabolism of polyunsaturated fatty acids and could play a role in this compound transformation. oup.comdiva-portal.org For example, while many lipases show low activity towards decadienoic acid, lipase (B570770) B from Candida antarctica has been shown to effectively catalyze its transesterification. chimia.ch

Identification and Characterization of this compound Metabolites

Research in various model organisms has led to the identification of several key metabolites of this compound, highlighting its diverse metabolic fate.

(2Z,4E,6Z)-Decatrienoyl-CoA and (2Z,4E,6Z)-Decatrienoylcarnitine: These are crucial intermediates for mitochondrial beta-oxidation. Decatrienoyl-CoA is the activated form of the fatty acid within the cell, and decatrienoylcarnitine is the form transported into the mitochondrial matrix for degradation.

9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) Derivatives: In pathogenic fungi like Alternaria alternata, a this compound derivative, EDA, forms the backbone of several host-specific toxins, such as AF-toxins. frontiersin.orguniprot.org These toxins are esters of EDA, where different acyl groups are attached to the hydroxyl group. frontiersin.org

This compound Glycosides: In the fruit of Morinda citrifolia (Noni), (2E,4Z,7Z)-decatrienoic acid is predominantly found in a glycosidic form, meaning it is attached to a sugar molecule. gforss.org Enzymatic hydrolysis can release the free fatty acid. gforss.org

N-((2E,4Z,7Z)-decatrienoyl)-L-glutamine: In the nematode Caenorhabditis elegans, (2E,4Z,7Z)-decatrienoic acid is coupled to the amino acid glutamine to form a signaling molecule that promotes reproductive development and aging. nih.gov

Below is a table summarizing the identified metabolites and their biological context.

| Metabolite Name | Parent Isomer | Organism/System | Function/Role | Citation |

| (2Z,4E,6Z)-Decatrienoyl-CoA | (2Z,4E,6Z)-Decatrienoic acid | General Fatty Acid Metabolism | Activated form for metabolic processes | |

| (2Z,4E,6Z)-Decatrienoylcarnitine | (2Z,4E,6Z)-Decatrienoic acid | General Fatty Acid Metabolism | Mitochondrial transport for beta-oxidation | |

| 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) | Not Specified | Alternaria alternata (fungus) | Backbone of host-specific phytotoxins | frontiersin.orguniprot.org |

| This compound glycoside | (2E,4Z,7Z)-Decatrienoic acid | Morinda citrifolia (Noni plant) | Storage form in fruit | gforss.org |

| N-((2E,4Z,7Z)-decatrienoyl)-L-glutamine | (2E,4Z,7Z)-Decatrienoic acid | Caenorhabditis elegans (nematode) | Regulation of development and aging | nih.gov |

Incorporation and Distribution of this compound in Cellular Lipids

Once inside the cell, this compound, like other fatty acids, can be incorporated into various classes of cellular lipids, becoming part of the structural and functional fabric of the cell. The formation, trafficking, and metabolism of these lipids are tightly controlled by cellular proteins. ahajournals.org This process is fundamental to membrane biology and energy storage.

The primary fate for many fatty acids is their incorporation into phospholipids, the main components of cellular membranes. ahajournals.org Studies on related conjugated fatty acids have shown they are directly incorporated into cell membrane phospholipids. pan.olsztyn.pl This incorporation can be specific, with certain fatty acids being preferentially directed into particular phospholipid classes, such as phosphatidylinositol and phosphatidylserine. pan.olsztyn.pl In plants, fatty acids synthesized in the chloroplasts are used to produce chloroplastic lipids like monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (B1163852) (DGDG), and sulfolipids (SL). oup.com this compound, as a medium-chain fatty acid, can also be esterified into triglycerides and stored in lipid droplets within adiposomes as a form of energy reserve. foodb.ca

Subcellular Localization and Transport Mechanisms of this compound

The journey of this compound through the cell is a highly organized process involving specific transporters and localization to distinct subcellular compartments.

The initial step is transport across the plasma membrane into the cell, which for (2Z,4E,6Z)-decatrienoic acid, is mediated by the long-chain fatty acid transport protein 1 (FATP1). Once inside, it can be found in the cytoplasm and associated with cellular membranes. nih.gov For energy production, it is targeted to the mitochondria. This transport is a multi-step process: the fatty acid is first activated to decatrienoyl-CoA in the cytoplasm, then converted to decatrienoylcarnitine to cross the outer mitochondrial membrane, and finally converted back to decatrienoyl-CoA within the mitochondrial matrix where beta-oxidation occurs. oregonstate.education

In fungi, the biosynthesis of complex metabolites derived from this compound involves an even more intricate subcellular organization. The various enzymes required for synthesis can be located in different compartments, including the cytosol, peroxisomes, endoplasmic reticulum, and Golgi apparatus, indicating a complex trafficking of intermediates between organelles. researchgate.netmdpi.com For example, an enzyme involved in the biosynthesis of an EDA-containing toxin in Alternaria alternata has a peroxisomal targeting signal. uniprot.org Furthermore, this compound has been noted to be associated with adiposomes, the lipid storage organelles.

Influence of this compound on Global Lipid Metabolism Pathways in Non-Human Systems

The most direct influence is on catabolic and anabolic fatty acid pathways. foodb.cachemfont.ca Its conversion to decatrienoyl-CoA and subsequent transport into the mitochondria directly feeds into the beta-oxidation pathway for energy generation. The resulting acetyl-CoA can then enter the citric acid cycle or be used as a building block for other molecules. libretexts.org

Conversely, intermediates of this compound metabolism can influence anabolic pathways. The acetyl-CoA produced can be used for lipogenesis , the synthesis of new fatty acids. oregonstate.education In some fungi, the metabolism of polyunsaturated fatty acids has been shown to upregulate pathways of both fatty acid degradation and fatty acid biosynthesis. ibcas.ac.cn

Furthermore, the formation of specific bioactive metabolites from this compound demonstrates its ability to modulate distinct biological processes that are tied to metabolism. nih.gov In C. elegans, the conversion of this compound into N-decatrienoyl-L-glutamine impacts the fundamental processes of development and aging, suggesting a systemic influence that extends beyond simple energy metabolism. nih.gov The table below summarizes the potential influences of this compound on lipid metabolism.

| Metabolic Pathway | Influence of this compound | Organism/System | Citation |

| Fatty Acid Beta-Oxidation | Serves as a direct substrate for energy production. | General Fatty Acid Metabolism | oregonstate.education |

| Lipogenesis | The breakdown product, acetyl-CoA, can be a precursor for new fatty acid synthesis. | General Fatty Acid Metabolism | oregonstate.educationlibretexts.org |

| Polyketide Synthesis | Serves as a precursor for complex secondary metabolite biosynthesis. | Alternaria alternata (fungus) | frontiersin.orgresearchgate.net |

| Developmental Signaling | Acts as a precursor to a signaling molecule that regulates lifespan and reproduction. | C. elegans (nematode) | nih.gov |

Molecular and Cellular Mechanisms of Decatrienoic Acid Action

Decatrienoic Acid Interactions with Specific Biological Macromolecules and Receptors

The biological effects of this compound and its derivatives are predicated on their ability to physically interact with proteins and other macromolecules. These interactions can trigger cascades of cellular events.

While comprehensive in vitro binding data for the parent this compound molecule is limited, computational and indirect evidence suggests specific interactions with protein targets. Molecular docking studies have explored the potential of 2,4,6-decatrienoic acid, isolated from the plant Glycyrrhiza glabra, to act as a ligand for the Epidermal Growth Factor Receptor (EGFR), a key molecule in cell signaling and cancer. bbrc.in These in silico models predict that this compound can fit into ligand-binding sites on the EGFR surface. bbrc.in

Further computational evidence comes from studies on extracts of Dracaena angustifolia root bark, which also contains a this compound isomer. smujo.id Molecular dynamics simulations of compounds from this extract demonstrated stable ligand movement within receptor binding sites, indicating the potential for strong and stable interactions with target proteins. smujo.id

The most compelling evidence for receptor interaction comes from studies of this compound derivatives. A family of fungal toxins, including AK-toxin and AF-toxin, are esters of a modified this compound core (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid, or EDA). oup.comnih.gov The high potency and host-selectivity of these toxins suggest that their initial interaction with susceptible plant cells involves a specific, receptor-mediated binding event rather than a simple physicochemical reaction. oup.com This is supported by the relationship between different toxin variants, where some act as agonists and others as inert antagonists at the same site. oup.com Another derivative, Spilanthol, which is an N-isobutyl amide of this compound, exhibits numerous biological activities, implying it also interacts with specific molecular targets to elicit its effects. nih.gov

| Compound/Derivative | Source/System | Target/Receptor | Method | Key Finding | Citation |

|---|---|---|---|---|---|

| 2,4,6-Decatrienoic acid | Glycyrrhiza glabra | EGFR Kinase | Molecular Docking | Predicted to fit into ligand-binding sites of the receptor. | bbrc.in |

| This compound isomer | Dracaena angustifolia | Bacterial Proteins | Molecular Dynamics Simulation | Demonstrated stable ligand movement and strong receptor binding. | smujo.id |

| AK-toxin, AF-toxin (EDA Esters) | Alternaria alternata (fungus) | Putative Plant Plasma Membrane Receptor | Bioassays | Host-selective toxicity suggests a specific ligand-receptor interaction. | oup.com |

| Spilanthol (N-isobutyl amide derivative) | Acmella oleracea | Various (inferred) | Bioassays | Broad biological activities imply interactions with specific molecular targets. | nih.gov |

The binding of a ligand to a protein can induce significant changes in the protein's three-dimensional shape, altering its activity. There is evidence that this compound derivatives can induce such conformational changes.

The T-toxin, a compound related to the EDA-based toxins, induces a conformational change in the mitochondrial membrane protein URF13 upon binding, leading to the formation of a pore. annualreviews.org Similarly, the AK-, AF-, and ACT-toxins, which share the epoxy-decatrienoic acid structure, cause dramatic invaginations of the plasma membrane in susceptible plant cells, a large-scale conformational event. cdnsciencepub.com In a different context, metabolites from Spirulina, which can include fatty acids like octathis compound, have been shown to induce a conformational change in the digestive enzyme amylase, reducing its affinity for starch. researchgate.net Although this was not shown for this compound specifically, it points to a mechanism by which related fatty acids can act. These examples strongly suggest that this compound-based molecules can function by physically altering the conformation and function of target proteins.

Ligand-Binding Dynamics of this compound in In Vitro Systems

Modulation of Intracellular Signaling Pathways by this compound

By interacting with key proteins, this compound and its relatives can influence the signaling pathways that control fundamental cellular decisions, including growth, metabolism, and survival.

The phosphoinositide (PI) pathway is a crucial signaling system involved in cell growth, proliferation, and survival. A key cascade within this system is the PI3K/Akt pathway. While direct evidence of this compound modulating this pathway is not prominent in the researched literature, related molecules and co-occurring compounds show clear effects. For instance, conjugated linoleic acid (CLA), another polyunsaturated fatty acid, has been shown to inhibit the PI3K/Akt pathway. pan.olsztyn.pl

A metabolomic analysis of Hechtia glomerata identified this compound alongside other molecules known to be involved in cancer-related pathways that include AKT2 and mTOR, both central components of phosphoinositide signaling. uanl.mx Furthermore, studies on other natural compounds have demonstrated activation of the PI3K/Akt pathway as a mechanism of action. acs.org This suggests that fatty acids as a class can modulate this critical signaling network, though the specific role of this compound itself requires further investigation.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients and growth factors. nih.gov Direct evidence linking this compound to mTORC1 regulation is sparse. However, indirect connections exist. The mTOR pathway is noted as a relevant cancer-related pathway in a metabolomic study that identified this compound in a plant extract. uanl.mx

A more tangible link is suggested through the function of peroxisomes. Research has shown that cells lacking functional peroxisomes have deficient mTORC1 regulation. scispace.com Fungal toxins derived from this compound, such as AK-toxin, are biosynthesized in pathways that require proteins essential for peroxisome function, suggesting a potential functional link between this compound metabolism and cellular processes that are co-regulated with mTORC1. nih.gov While the saturated 10-carbon fatty acid, decanoic acid, is a known inhibitor of mTORC1 activity, it remains to be determined if the unsaturated this compound shares this function. pan.olsztyn.plnih.gov

This compound and its derivatives can exert influence at the level of gene expression. In the fungus Alternaria alternata, the production of AK-toxin, a derivative of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid, is tightly regulated by gene expression. nih.gov A specific gene, AKT7, functions to limit toxin production. The expression of this regulatory gene is controlled through missplicing of its messenger RNA (mRNA), which results in premature stop codons and a non-functional protein. This complex mechanism ensures that the biosynthesis of the this compound-derived toxin is kept in check. nih.gov

In plants, the presence of this compound has been associated with defense responses. Metabolomic analysis of transgenic banana plants designed to resist fungal infection through RNA interference (RNAi) detected the presence of 2,4,6-decatrienoic acid. researchgate.net This suggests that its production may be part of a broader, genetically-controlled defense response against pathogens. researchgate.net To date, no large-scale proteomic or transcriptomic studies have been published that specifically analyze the effects of treating a cell line with pure this compound.

| Organism | Context | Molecule Involved | Gene/Process | Finding | Citation |

|---|---|---|---|---|---|

| Alternaria alternata (fungus) | Toxin Biosynthesis Regulation | AK-Toxin (EDA derivative) | AKT7 | Expression of AKT7, which limits toxin production, is regulated by controlled mRNA missplicing. | nih.gov |

| Transgenic Banana (Musa spp.) | Fungal Defense Response | 2,4,6-Decatrienoic acid | Defense-related genes (inferred) | Detected in transgenic plants engineered for fungal resistance, suggesting a role in the plant defense transcriptome. | researchgate.net |

This compound Effects on Cellular Processes in Non-Clinical Models

Modulation of Cell Proliferation and Apoptosis Pathways in In Vitro Cell Lines

This compound and its derivatives, particularly conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) isomers, have demonstrated notable effects on cell proliferation and apoptosis in various cancer cell lines.

The trans-10, cis-12-CLA isomer has been shown to inhibit the growth of Caco-2 colon cancer cells by inducing apoptosis and decreasing DNA synthesis. nih.gov This effect may be mediated by a reduction in the secretion of insulin-like growth factor II (IGF-II), a key regulator of Caco-2 cell proliferation. nih.gov In contrast, the cis-9, trans-11-CLA isomer did not show these effects in the same study. nih.gov However, other research has indicated that cis-9, trans-11-CLA can inhibit the growth of MCF-7 breast cancer cells by arresting the cell cycle. nih.gov This is achieved by downregulating cyclins A, B1, and D1, while upregulating cyclin-dependent kinase inhibitors p16ink4a and p21cip/wafl. nih.gov Furthermore, the 9E,11E-CLA isomer has been reported to induce the most potent apoptosis in Caco-2 colon cancer cells compared to other CLA isomers. nih.gov

Several CLNA isomers have also been investigated for their anti-proliferative and pro-apoptotic activities. For instance, a mixture of CLNA isomers from bifidobacterial fermentation, with a significant portion being cis-9, trans-11, cis-15-CLNA, effectively inhibited the growth of SW480 colon cancer cells. researchgate.net The proposed mechanisms for this inhibition include increased cellular lipid peroxidation and a reduction in the anti-apoptotic protein Bcl-2. nih.gov In a separate study, two Lactobacillus-derived CLNA isomers, cis-9, trans-11, cis-15-CLNA and cis-9, trans-11, trans-15-CLNA, were found to inhibit the growth of three types of colon cancer cells in a time- and concentration-dependent manner, with lipid peroxidation being a related mechanism. dntb.gov.ua Interestingly, these isomers induced pyroptosis, a form of programmed cell death distinct from apoptosis, by activating caspase-1 or caspase-4/5 pathways. nih.govdntb.gov.ua

Additionally, (2E,4E,6E)-decatrienoic acid has been identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to modulate the expression of genes involved in cell cycle arrest and apoptosis, suggesting another mechanism by which decatrienoic acids can exert anti-cancer effects. mdpi.com

Effects of this compound Isomers on Cell Proliferation and Apoptosis

| Compound | Cell Line | Effect | Mechanism | Citation |

|---|---|---|---|---|

| trans-10, cis-12-CLA | Caco-2 (colon cancer) | Inhibited growth, induced apoptosis, decreased DNA synthesis | Decreased IGF-II secretion | nih.gov |

| cis-9, trans-11-CLA | MCF-7 (breast cancer) | Inhibited growth, arrested cell cycle | Downregulated cyclins A, B1, D1; Upregulated p16ink4a, p21cip/wafl | nih.gov |

| 9E,11E-CLA | Caco-2 (colon cancer) | Strongest induction of apoptosis among tested CLA isomers | Enhanced caspase-3 activity | nih.gov |

| cis-9, trans-11, cis-15-CLNA (in mixture) | SW480 (colon cancer) | Inhibited growth | Increased lipid peroxidation, reduced Bcl-2 | researchgate.netnih.gov |

| cis-9, trans-11, cis-15-CLNA | Caco-2 (colon cancer) | Inhibited growth | Induced pyroptosis via caspase-1 pathway, lipid peroxidation | nih.govdntb.gov.ua |

| cis-9, trans-11, trans-15-CLNA | Caco-2 (colon cancer) | Inhibited growth | Induced pyroptosis via caspase-4/5 pathway, lipid peroxidation | nih.govdntb.gov.ua |

| (2E,4E,6E)-Decatrienoic acid | General (as HDAC inhibitor) | Inhibits cell proliferation, induces apoptosis | Histone deacetylase inhibition | mdpi.com |

Regulation of Cellular Differentiation and Development in Model Systems

The influence of this compound on cellular differentiation is an area of growing interest, with some evidence pointing to its regulatory roles. Cellular differentiation is a complex process controlled by intricate gene regulation networks. nih.gov

One of the key mechanisms through which this compound may regulate differentiation is by modulating the activity of peroxisome proliferator-activated receptors (PPARs). For instance, the 13(S)-hydroxyoctadecadienoic acid (HODE), a metabolite of linoleic acid, has been shown to be a ligand for PPARγ, and its apoptotic effect in Caco-2 cells is reduced in the presence of a PPARγ antagonist. nih.gov Given that PPARs are master regulators of processes like adipocyte differentiation, the interaction of this compound derivatives with these nuclear receptors suggests a potential role in controlling the differentiation of various cell types.

Furthermore, the identification of some decatrienoic acids as histone deacetylase (HDAC) inhibitors provides another avenue for influencing cellular differentiation. nih.gov HDACs play a crucial role in gene expression, and their inhibition can lead to the re-expression of differentiation-associated genes, potentially reverting cancer cells to a more normal, differentiated state. nih.gov For example, the inhibition of HDAC2 has been identified as a key factor in inducing enterocyte differentiation. nih.gov

In the context of fungal development, specific this compound derivatives are essential for pathogenicity. The fungus Alternaria alternata produces host-selective toxins that share a common 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid moiety. asm.orgapsnet.orgmdpi.com The biosynthesis of this moiety is critical for the fungus's ability to cause disease, highlighting a specialized role for this compound in the developmental processes of this organism. asm.orgapsnet.orgmdpi.com

Impact on Cellular Energy Homeostasis and Bioenergetics

Cellular energy homeostasis involves the regulation of energy inflow and outflow to maintain a stable internal environment. walshmedicalmedia.comsu.se Fatty acid oxidation is a critical component of this process, providing a significant source of ATP, especially when glucose is scarce. numberanalytics.com

This compound and its derivatives can impact cellular bioenergetics through several mechanisms. In the context of cancer, inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis, by compounds like C75 has been shown to reduce ATP content in early embryonic pig cells. plos.org This suggests that interference with fatty acid metabolism can directly affect cellular energy levels.

A significant example of this compound's impact on bioenergetics is its effect on the protozoan parasite Trypanosoma brucei. The bloodstream form of this parasite is entirely dependent on glycolysis for its ATP production. nih.gov this compound has been found to be a competitive inhibitor of the parasite's glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. nih.govcore.ac.ukresearchgate.net By inhibiting GAPDH, this compound disrupts the parasite's primary energy-generating pathway, leading to a depletion of ATP and ultimately cell death. This makes GAPDH a promising drug target for treating African sleeping sickness. nih.govcore.ac.uk In the procyclic (insect) form of T. brucei, which has a more complex energy metabolism, mitochondria can produce ATP using substrates like succinate (B1194679) and glycerol-3-phosphate. unibe.chplos.org

Enzymatic Regulation by this compound and its Derivatives

Inhibition and Activation Kinetics of Enzymes by this compound

This compound and its derivatives have been shown to modulate the activity of several key enzymes through various kinetic mechanisms.

One of the most studied examples is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Trypanosoma brucei. This compound acts as a competitive inhibitor with respect to the substrate, glyceraldehyde-3-phosphate, and also with respect to the cofactor NAD+. core.ac.uk This indicates that it binds to the active site of the enzyme, blocking the binding of both the substrate and the cofactor.

Fatty acid synthase (FASN) , a crucial enzyme in lipogenesis, is another target. mdpi.com Natural compounds like maclurin (B1675891) and established inhibitors such as cerulenin (B1668410) have been shown to inhibit FASN activity in a concentration-dependent manner. mdpi.com The inhibition of FASN can lead to a reduction in lipid accumulation and suppress adipocyte differentiation. mdpi.com Some potent synthetic inhibitors of FASN, such as TVB-3166, have also been developed. plos.org

This compound has also been identified as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . nih.gov This enzyme is responsible for the inactivation of prostaglandins. researchgate.netcaymanchem.com The inhibition of 15-PGDH by this compound is uncompetitive with respect to the substrate prostaglandin (B15479496) E2 and noncompetitive with respect to the cofactor NAD+. This complex inhibition pattern suggests that the inhibitor binds to the enzyme-substrate complex and also to the free enzyme at a site distinct from the active site. The inhibition of 15-PGDH can potentiate tissue regeneration and has therapeutic potential. caymanchem.comresearchgate.net

Furthermore, (2E,4E,6E)-decatrienoic acid is known to inhibit histone deacetylases (HDACs) . HDAC inhibitors are a diverse class of compounds that have shown therapeutic promise in treating various diseases, including cancer. mdpi.comimrpress.com

Enzymatic Regulation by this compound and its Derivatives

| Enzyme | Compound/Derivative | Kinetic Effect | Mechanism | Citation |

|---|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (T. brucei) | This compound | Competitive inhibition | Binds to the active site, competing with glyceraldehyde-3-phosphate and NAD+ | core.ac.uk |

| Fatty Acid Synthase (FASN) | Maclurin, Cerulenin, TVB-3166 | Inhibition | Inhibits de novo synthesis of fatty acids | mdpi.complos.org |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | This compound | Uncompetitive and noncompetitive inhibition | Binds to the enzyme-substrate complex (uncompetitive with PGE2) and to the free enzyme (noncompetitive with NAD+) | nih.gov |

| Histone Deacetylases (HDACs) | (2E,4E,6E)-Decatrienoic acid | Inhibition | Modulates gene expression by preventing the removal of acetyl groups from histones | mdpi.com |

Structural Basis of this compound-Enzyme Interactions

The specific three-dimensional structure of this compound and its derivatives is fundamental to their ability to interact with and modulate the function of enzymes. The arrangement of conjugated double bonds, the length of the carbon chain, and the presence of functional groups all contribute to the binding affinity and selectivity for their target enzymes.

For the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma brucei, the structure of adenosine (B11128) analogue inhibitors has been extensively studied. The design of these inhibitors is based on the X-ray crystal structures of the enzyme with its cofactor NAD+ bound. core.ac.uk Modifications to the adenosine moiety, such as at the N6-position and the 2'-position of the ribose sugar, have led to potent and selective inhibitors. core.ac.uk These modifications allow the inhibitor to fit snugly into the adenosine-binding pocket of the trypanosomal enzyme, which has structural differences compared to the human counterpart, thus conferring selectivity. core.ac.uk

The interaction between inhibitors and fatty acid synthase (FASN) has been explored through in silico docking simulations. mdpi.com For example, the natural product maclurin is predicted to have a high probability of targeting FASN, with a strong binding affinity. mdpi.com These simulations suggest that maclurin fits well into a binding pocket on the enzyme, leading to the inhibition of its catalytic activity. mdpi.com

The biosynthesis of octadecanoid signaling molecules in plants involves enzymes like allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) . oup.com The substrate specificity of these enzymes is crucial for the production of the correct stereoisomer of the final product. For instance, AOC from maize specifically cyclizes the allene oxide derived from 13(S)-hydroperoxylinolenic acid but not from 13(S)-hydroperoxylinoleic acid, demonstrating the importance of the trienoic fatty acid structure for proper enzymatic conversion. oup.com

Structure Activity Relationships and Synthetic Modification of Decatrienoic Acid

Structural Elucidation of Decatrienoic Acid Isomers and Stereoisomers Relevant to Bioactivity

The location and geometric configuration (cis/trans or E/Z) of the three double bonds in the this compound chain give rise to a multitude of isomers, each with potentially distinct biological properties. Furthermore, the presence of chiral centers, for instance in hydroxylated or epoxidized derivatives, introduces another layer of stereochemical complexity.

Stereochemistry is a pivotal factor in the biological activity of many natural compounds, as molecular recognition by proteins, such as enzymes and receptors, is highly sensitive to the three-dimensional arrangement of atoms. nih.gov In the context of this compound and its derivatives, both geometric isomerism of the carbon-carbon double bonds and the stereochemistry of any chiral centers profoundly impact their biological function.

A notable example is found in the realm of insect pheromones. The methyl ester of (2E,4E,6Z)-deca-2,4,6-trienoate serves as an aggregation pheromone for the brown-winged green bug, Plautia stali. Its specific geometric configuration is crucial for its activity, and other isomers may be less active or even inactive. Research has shown that these methyl 2,4,6-decatrienoate isomers can be synthesized and that their stability and isomerization are important factors for their effectiveness in field applications. Current time information in Bangalore, IN.researchgate.net

Furthermore, complex this compound derivatives, such as the AK-toxins produced by the fungus Alternaria alternata, demonstrate the critical role of stereoisomerism. AK-toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). nih.gov These toxins exist as mixtures of geometric isomers, including type-a ((2E, 4E, 6Z)), type-b ((2E, 4Z, 6E)), and type-c ((2E, 4E, 6E)). nih.gov AK-toxin I, which is more abundant, shows significantly higher phytotoxic activity than AK-toxin II, and the specific stereochemistry of the molecule is essential for its host-selective toxicity. nih.gov For instance, a susceptible Japanese pear cultivar shows venous necrosis at a concentration of 5 nM for AK-toxin I, whereas 100 nM of AK-toxin II is required for the same effect. nih.gov This highlights that even subtle changes in the molecular structure can lead to dramatic differences in biological potency.

The general principle that stereochemistry governs bioactivity is well-established. The efficacy of many drugs, for example, relies on a single stereoisomer, as it possesses the correct three-dimensional shape to bind to its biological target. researchgate.net The other isomers may be inactive or even cause undesirable effects. researchgate.net

Table 1: Bioactivity of Selected this compound Isomers and Derivatives

| Compound/Derivative | Isomeric/Stereochemical Feature | Observed Bioactivity |

| Methyl (2E,4E,6Z)-deca-2,4,6-trienoate | Geometric Isomer (E,E,Z) | Aggregation pheromone of the brown-winged green bug, Plautia stali. |

| Methyl (2Z,4E,6Z)-decatrienoate | Geometric Isomer (Z,E,Z) | Component of the sex pheromone of Thyanta spp. google.com |

| AK-toxin I | Ester of EDA, (2E,4Z,6E) is the main geometry | High phytotoxicity in susceptible pear cultivars (5 nM for venous necrosis). nih.gov |

| AK-toxin II | Ester of EDA, 3'-demethyl derivative of AK-toxin I | Lower phytotoxicity compared to AK-toxin I (100 nM for venous necrosis). nih.gov |

| AF-toxins | Ester of EDA, (2E,4E,6Z) conformation | Phytotoxins produced by the strawberry pathotype of Alternaria alternata. nih.gov |

The biological function of fatty acids is not only determined by their static structure but also by their dynamic behavior, particularly their conformational flexibility within biological environments like cell membranes. Polyunsaturated fatty acids (PUFAs), including this compound, possess unique physical properties due to the presence of multiple double bonds.

Molecular dynamics simulations and quantum mechanical calculations have shown that polyunsaturated hydrocarbon chains have a high degree of conformational flexibility. Current time information in Bangalore, IN. The energy barriers for rotation around the single bonds adjacent to the double bonds are low, allowing these chains to readily switch between different conformations. Current time information in Bangalore, IN. This flexibility allows PUFAs to adopt various shapes with similar energy levels, a property that is crucial for their roles in biological membranes. google.com

In the context of a lipid bilayer, this conformational freedom influences several membrane properties:

Protein Function: The ability of PUFAs to easily change their shape facilitates the conformational changes of membrane proteins, which is essential for processes like signal transduction by G-protein coupled receptors. google.com

Membrane Bending: Polyunsaturated lipids can adapt their conformation to the curvature of the membrane, which is important for cellular processes such as endocytosis and vesicle formation. google.com

The increased conformational mobility of PUFA tails compared to saturated fatty acid (SFA) chains has been demonstrated in simulations of their interactions with membrane proteins like the Shaker KV channel. clockss.org This flexibility may be key to the specific ways in which PUFAs modulate the function of such proteins.

Stereochemical Considerations and their Influence on this compound Function

Total Synthesis Approaches for this compound and its Analogs

The total synthesis of this compound and its structurally complex analogs is a significant challenge in organic chemistry, requiring precise control over the geometry of multiple double bonds and the stereochemistry of chiral centers. Synthetic chemists have developed various strategies to construct these molecules, often as part of efforts to confirm the structure of natural products or to provide material for biological studies.

A key challenge is the stereoselective formation of the conjugated triene system. Methods such as the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons olefination, are commonly employed. For instance, all eight geometric isomers of methyl 2,4,6-decatrienoate have been successfully synthesized using these olefination strategies, combined with methods for the controlled reduction of triple bonds to form Z-double bonds when required. google.com The synthesis of the (2E,4E,6Z) isomer, a known insect pheromone, was achieved in two steps from (E)-4,4-dimethoxy-2-butenal. google.com

The total synthesis of more complex analogs, such as the phytotoxin AK-toxin II, further illustrates the intricacies involved. One reported synthesis of AK-toxin II started from D-fructose. This approach highlights the use of chiral pool starting materials to establish the required stereocenters. The synthesis involved a sequence of reactions to build the carbon backbone and install the necessary functional groups, with a critical step being the formation of the conjugated diene system late in the synthesis to avoid potential isomerization under various reaction conditions.

General strategies often involve the coupling of smaller, stereochemically defined fragments to build the larger molecule. For example, convergent syntheses, where different parts of the molecule are synthesized separately before being joined together, are frequently used for complex natural products. This approach was used in the synthesis of anhydro levuglandin D2, a heptathis compound derivative, confirming its structure. mdpi.com

Semisynthetic Modification of this compound Scaffolds

Semisynthesis, the chemical modification of a natural product, is a powerful tool for generating novel analogs with improved or altered biological activities. While specific examples focusing on this compound are not abundant in the literature, the principles of modifying natural carboxylic acids are well-established and can be applied to this scaffold.

The general approach involves using a readily available natural acid as a starting material and performing chemical transformations on its functional groups, such as the carboxylic acid, double bonds, or any hydroxyl groups. For instance, extensive research has been conducted on the semisynthesis of derivatives from other natural acids like maslinic acid and deoxycholic acid. nih.govresearchgate.net

Common modifications include:

Esterification and Amidation: The carboxylic acid group can be converted into a wide range of esters or amides. nih.govncifcrf.gov This can alter the molecule's polarity, solubility, and ability to interact with biological targets.

Modification of the Carbon Skeleton: The double bonds within the this compound chain are reactive sites for various transformations, such as epoxidation, dihydroxylation, or hydrogenation, leading to a diverse set of analogs.

Conjugation: The acid can be linked to other molecules, such as amino acids, to create hybrid compounds with potentially new biological activities. nih.gov

These modifications aim to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological effect and which can be altered to enhance potency or selectivity. For example, in the case of deoxycholic acid derivatives, the introduction of a double bond at the 9(11)-position and modifications to ring A were found to improve the compounds' ability to inhibit cancer cell growth. researchgate.net

Evaluation of this compound Derivatives for Specific Molecular Target Interactions

A crucial aspect of understanding the biological activity of this compound derivatives is to identify and characterize their interactions with specific molecular targets, such as enzymes and receptors. This is often achieved through a combination of in vitro biological assays and in silico computational methods like molecular docking.

Enzyme Inhibition: Many bioactive compounds exert their effects by inhibiting the activity of specific enzymes. The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. unimi.it For example, derivatives of various natural acids have been synthesized and evaluated as inhibitors of enzymes like histone deacetylases (HDACs) and α-glucosidase. aun.edu.egcsmres.co.uk While specific IC50 values for this compound derivatives against a wide range of enzymes are not extensively documented in publicly available literature, the general approach involves screening these compounds against a panel of relevant enzymes to identify potential targets.

Receptor Binding: Some this compound-related compounds function by binding to specific cellular receptors. The affinity of a ligand for its receptor is often expressed as the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. wikipedia.org A lower Kd value indicates a higher binding affinity. For example, 12-hydroxyheptathis compound (12-HHT), a metabolite of arachidonic acid with a C17 trienoic acid structure, has been identified as a high-affinity agonist for the BLT2 receptor, a G protein-coupled receptor involved in various cellular processes. mdpi.com In contrast, it does not bind to the related BLT1 receptor, highlighting the specificity of the interaction. mdpi.com The binding affinity of various ligands to their receptors can be determined using techniques like radioligand binding assays. nih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. aun.edu.eg These studies can provide insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is valuable for rationalizing observed biological activities and for designing new derivatives with improved binding affinity and selectivity. Docking studies have been used to investigate the binding of various acid derivatives to targets like cyclooxygenase-2 (COX-2) and casein kinase 2α (CK2α). csmres.co.uk

Table 2: Examples of Acid Derivatives and their Molecular Target Interactions

| Derivative Class | Molecular Target | Assay/Parameter | Finding |

| Phenyl-4-yl-acrylohydroxamic acid derivatives | Histone Deacetylase 2 (HDAC2) | Enzyme Inhibition (IC50) | Compound 1a showed an IC50 of 0.82 µM. aun.edu.eg |

| Carnosic acid derivatives (Rosmanol) | Acetylcholinesterase (AChE) | Enzyme Inhibition (IC50) | Rosmanol exhibited an IC50 of 0.73 nM against AChE. |

| 12-Hydroxyheptathis compound (12-HHT) | Leukotriene B4 Receptor 2 (BLT2) | Receptor Binding | Binds with high affinity, approximately 10-fold higher than the endogenous ligand LTB4. mdpi.com |

| Sigma-1 Receptor Ligands | Sigma-1 Receptor (S1R) | Receptor Binding (Ki) | Novel ligand (S)-L1 showed a Ki of 11 nM. nih.gov |

| Tetrabromobenzotriazole derivatives | Casein Kinase 2α (CK2α) | Enzyme Inhibition (IC50) | The most active compound showed an IC50 of 0.13 µM. csmres.co.uk |

Advanced Analytical and Methodological Approaches in Decatrienoic Acid Research

Chromatographic Techniques for Decatrienoic Acid Separation and Quantification

Chromatography is a fundamental tool in the analysis of this compound, enabling the separation of this specific fatty acid from complex biological and chemical mixtures. openaccessjournals.comadvancechemjournal.com The choice between high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) often depends on the specific research question, the nature of the sample, and the required level of sensitivity and resolution.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound isomers. openaccessjournals.comwikipedia.org This method is particularly valuable for analyzing non-volatile or thermally labile compounds, as it operates at or near ambient temperatures. advancechemjournal.com In the context of fatty acid analysis, HPLC is especially useful for separating geometric (cis/trans) isomers, which can be challenging due to their similar chemical properties. hplc.eu

The separation in HPLC is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). advancechemjournal.comwikipedia.org The differential interactions of the various components in the sample with the stationary phase lead to their separation. wikipedia.org For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. advancechemjournal.com

Table 1: HPLC Parameters for Fatty Acid Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 columns are common for fatty acid separation, but specialized columns like those with cholesteryl groups can offer enhanced selectivity for isomers. hplc.eu |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of solvents, such as methanol (B129727) and water with a modifier like trifluoroacetic acid, is often used. The composition can be adjusted to optimize the separation of different fatty acid isomers. hplc.eu |

| Detector | The component that measures the eluting compounds. | UV detectors are commonly used, especially after derivatization to introduce a chromophore. nih.gov Evaporative Light Scattering Detectors (ELSD) can also be employed for non-derivatized fatty acids. hplc.eu |

| Derivatization | Chemical modification of the analyte to enhance detection or improve chromatographic behavior. | While not always necessary, derivatization to form esters (e.g., p-bromophenacyl esters) can significantly increase the sensitivity of UV detection. nih.gov |

Research has demonstrated that HPLC can successfully separate different fatty acid isomers, including those of this compound, by optimizing the stationary phase and mobile phase composition. hplc.eu For instance, specialized columns can provide better resolution of positional and geometric isomers than standard C18 columns. hplc.eu

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds, making it well-suited for profiling fatty acids like this compound. thermofisher.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org Prior to analysis, fatty acids are typically converted into more volatile ester derivatives, such as fatty acid methyl esters (FAMEs), to improve their chromatographic behavior. nih.gov

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification. wikipedia.org

Table 2: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Description | Typical Value/Condition for FAME Analysis |

|---|---|---|

| Column | A long, thin capillary tube coated with a stationary phase. | Fused silica (B1680970) capillary columns (e.g., 30m x 0.25mm ID) with a dimethylpolysiloxane stationary phase are commonly used. japsonline.com |

| Carrier Gas | An inert gas that moves the sample through the column. | Helium is a common choice, with a constant flow rate. japsonline.comfortunejournals.com |

| Oven Temperature Program | A controlled temperature gradient to facilitate separation. | The temperature is typically ramped from a lower to a higher temperature to elute compounds with different boiling points. A representative program might start at 110°C, increase to 200°C, and then to 280°C. japsonline.com |

| Ionization Mode | The method used to ionize the sample molecules. | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. japsonline.com |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Quadrupole and ion trap analyzers are frequently used. thermofisher.com |

GC-MS has been successfully used to identify and quantify various fatty acids, including polyunsaturated ones, in complex biological samples. japsonline.comfortunejournals.com The retention time of a compound and its mass spectrum are used for identification by comparing them to libraries of known compounds. japsonline.com

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Advanced Spectroscopic Methods for this compound Structural Characterization (Beyond Basic Identification)

While chromatography provides separation and basic identification, advanced spectroscopic techniques are essential for the detailed structural elucidation of this compound, particularly for determining its stereochemistry and understanding its fragmentation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure and stereochemistry of organic molecules, including the geometric isomers of this compound. utah.eduleibniz-fmp.de NMR provides detailed information about the chemical environment of individual atoms within a molecule. libretexts.org

By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), researchers can establish the configuration (cis or trans) of the double bonds within the this compound chain. libretexts.org Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for assigning all the proton (¹H) and carbon (¹³C) signals in the spectrum, which is a prerequisite for detailed stereochemical analysis. utah.edu The use of anisotropic parameters, such as residual dipolar couplings (RDCs), can further enhance the determination of the relative configuration of complex molecules. leibniz-fmp.de

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions, which can provide valuable structural information about this compound. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. scielo.br This process helps to identify the characteristic fragmentation patterns of different isomers.

The fragmentation of deprotonated fatty acid molecules ([M-H]⁻) in negative ion mode can reveal information about the position of double bonds. For instance, the collision-induced dissociation (CID) of the deprotonated molecule can lead to specific losses, such as the loss of water or carbon dioxide, and the formation of characteristic fragment ions. researchgate.net The study of these fragmentation pathways can help to differentiate between structural isomers that might be difficult to distinguish by other means. researchgate.netmdpi.com The fragmentation patterns of different types of organic molecules, including carboxylic acids, have been studied to establish general rules that can be applied to new compounds. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry

Isotopic Labeling and Tracing Methods for this compound Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By introducing this compound that has been labeled with a stable isotope (e.g., ¹³C or ²H), researchers can follow its incorporation into various metabolic pathways. bitesizebio.comdoi.org

The labeled this compound is administered to cells or organisms, and after a certain period, metabolites are extracted and analyzed using mass spectrometry or NMR. bitesizebio.comnih.gov The presence of the isotopic label in other molecules indicates that they are downstream products of this compound metabolism. This approach provides dynamic information about metabolic fluxes and pathway activities, which cannot be obtained from static metabolomic measurements alone. bitesizebio.comgeneralmetabolics.com High-resolution mass spectrometry is often required to distinguish between isotopologues with small mass differences. nih.gov

Bioassays and In Vitro Screening Platforms for this compound Activity Assessment

The evaluation of the biological significance of this compound and its derivatives relies on a variety of bioassays and in vitro screening platforms. These methodologies are essential for identifying and quantifying the compound's potential therapeutic effects, including antimicrobial, anticancer, and antioxidant properties. ontosight.ai The intricate molecular structure of decatrienoic acids, characterized by a ten-carbon chain with three double bonds and various functional groups, allows them to interact with biological targets such as enzymes and receptors. ontosight.ai In vitro screening is a crucial first step in elucidating these interactions and guiding further research into their applications in medicine and biology. ontosight.ai

Antimicrobial Activity Assessment

In vitro growth inhibition assays are fundamental in determining the antimicrobial potential of this compound derivatives against a spectrum of pathogenic microorganisms. scispace.com Standard methods employed include the disk diffusion method, which measures the zone of inhibition around a sample, and broth dilution methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). scispace.comorientjchem.orgresearchgate.net These assays have been used to test extracts containing this compound derivatives against various bacteria and fungi. orientjchem.orgijper.org

For instance, extracts containing compounds like 9,12,15-octathis compound have demonstrated significant antimicrobial activity against fish pathogens, assessed by measuring the zone of inhibition, MIC, and MBC. scispace.comresearchgate.net Methanolic extracts of Cassia fistula, found to contain a derivative of 2,4,6-decatrienoic acid, were evaluated for antibacterial activity against pathogens such as Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus, and for antifungal activity against various Aspergillus species. orientjchem.org Similarly, the antimicrobial activity of Epilobium montanum root extract, which contains 9,12,15-Octathis compound, was screened against 17 bacterial species and one fungus using the disk diffusion method. ijper.org

Table 1: Selected In Vitro Antimicrobial Assays for this compound and Related Compounds

| Source/Compound | Assay Type | Target Microorganisms | Key Findings/Observations | Citation |

|---|---|---|---|---|

| Mixed ethanolic leaf extract of Azadirachta indica and Ocimum sanctum (contains 9,12,15-octathis compound) | Zone of Inhibition, Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) | Fish pathogens (e.g., Aeromonas hydrophila, Vibrio harveyi, Staphylococcus aureus) | The mixed extract demonstrated a high level of antimicrobial activity against the tested fish pathogens. | scispace.comresearchgate.net |

| Methanolic extract of Cassia fistula fruit (contains a 2,4,6-Decatrienoic acid derivative) | Agar Diffusion Method | Bacteria (Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, etc.) and Fungi (Aspergillus terreus, etc.) | The extract was highly active against Aspergillus terreus and showed varied zones of inhibition against pathogenic bacteria. | orientjchem.org |

| Ethanol extract of Epilobium montanum root (contains 9,12,15-Octathis compound) | Disk Diffusion Method | 17 bacterial species (Bacillus, Enterococcus, Listeria, etc.) and 1 fungus (Candida genus) | The extract was active against all tested microbial species except E. coli. | ijper.org |

| Body fat from Leptodactylus macrosternum and Leptodactylus vastus (contains various fatty acids) | Microdilution Method (MIC) | Pseudomonas aeruginosa, Candida krusei, E. coli, S. aureus | Oils from both species demonstrated relevant antimicrobial activity (MIC 256 μg/mL) against Pseudomonas aeruginosa and Candida krusei. | nih.gov |

Anticancer Activity Assessment

The potential of this compound derivatives as anticancer agents is primarily investigated through cytotoxicity and anti-proliferative assays on various cancer cell lines. f1000research.comfrontiersin.org These in vitro platforms measure the ability of a compound to inhibit cancer cell growth or induce cell death. A common technique is the colorimetric MTS assay, which determines cell viability after exposure to the test compound. frontiersin.org

Research on a methanolic extract from Theobroma cacao pod husk, which was fractionated to yield an ethyl acetate (B1210297) partition (TCEA), identified a complex ester of 2,4,6-decatrienoic acid. f1000research.comf1000research.com This partition was screened for anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. f1000research.com The results indicated that the TCEA fraction had moderate activity against MCF-7 cells, with a half-maximal inhibitory concentration (IC₅₀) of 53.91 μg/mL, and weak activity against HeLa cells. f1000research.comf1000research.com Such screenings are vital for identifying natural products that could serve as leads for new drug development. ontosight.ai

Table 2: In Vitro Anticancer Screening of this compound Derivatives

| Source/Compound | Cancer Cell Line | Assay Type | Research Finding | Citation |

|---|---|---|---|---|

| Ethyl acetate partition of Theobroma cacao extract (contains a 2,4,6-Decatrienoic acid ester) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Moderate activity with an IC₅₀ value of 53.91 μg/mL. | f1000research.comf1000research.com |

| Ethyl acetate partition of Theobroma cacao extract (contains a 2,4,6-Decatrienoic acid ester) | HeLa (Cervical Cancer) | Cytotoxicity Assay | Weak activity with an IC₅₀ value of 120.71 μg/mL. | f1000research.comf1000research.com |

| General diatom-derived unsaturated aldehydes (e.g., decadienal) | A549 (Lung Carcinoma), COLO 205 (Colon Tumor) | Antiproliferative Assay | Demonstrated anticancer effects on tumor cells without affecting normal cells from the same tissue. | frontiersin.org |

Antioxidant Activity Assessment

Several in vitro methods are available to screen for the antioxidant capacity of this compound and its derivatives. nih.gov These assays typically measure the compound's ability to scavenge free radicals or reduce oxidizing agents. Commonly used platforms include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govresearchgate.netnih.gov

For example, the antioxidant activity of methanolic and dichloromethane (B109758) extracts from a plant source was tested in vitro against the DPPH free radical. researchgate.net The methanolic extract showed high antioxidant efficacy with an IC₅₀ value of 7.61 μg/ml. researchgate.net Similarly, the antioxidant activity of an essential oil containing various fatty acids was evaluated using ABTS, DPPH, and FRAP methods, providing a comprehensive profile of its antioxidant potential. nih.gov These assays are crucial for identifying compounds that can mitigate oxidative stress, a factor implicated in numerous diseases. researchgate.net

Table 3: In Vitro Antioxidant Activity Assays

| Source/Compound | Assay Method | Key Finding | Citation |

|---|---|---|---|

| Methanolic extract of Anthocleista vogelii leaf | DPPH Radical Scavenging Assay | Maximum antioxidant efficacy with an IC₅₀ value of 7.61 μg/ml. | researchgate.net |

| Dichloromethane extract of Anthocleista vogelii leaf | DPPH Radical Scavenging Assay | Showed an IC₅₀ of 14.25 μg/ml. | researchgate.net |

| Essential oil of Liparis nervosa | ABTS Assay | IC₅₀ = 721.95 ± 9.93 μg/mL | nih.gov |

| Essential oil of Liparis nervosa | DPPH Scavenging Capacity | IC₅₀ > 10,000 μg/mL | nih.gov |

| Essential oil of Liparis nervosa | FRAP Method | Trolox equivalent antioxidant concentration 39.64 ± 3.38 μM/g. | nih.gov |

Other Bioactivity Screening Platforms

Beyond the primary screening platforms, this compound derivatives are evaluated for other specific biological activities.

Phytotoxicity Assays : Host-selective toxins from the fungus Alternaria alternata, which are esters of epoxy-decatrienoic acid, have been assessed for their phytotoxic activity using leaf puncture assays. apsnet.orgapsnet.org These bioassays test the toxicity of samples on susceptible and resistant plant cultivars, often by observing the induction of necrosis. apsnet.org Electrolyte leakage assays are also employed to quantify the extent of cell membrane damage caused by the toxins. apsnet.org For example, ACT-toxin Ib, an ester of this compound, caused a rapid increase in electrolyte loss from leaf disks of susceptible citrus and Japanese pear at concentrations above 2 x 10⁻⁷ M and 1 x 10⁻⁶ M, respectively. apsnet.org

Antiprotozoal Assays : Bioassay-guided fractionation is a powerful technique used to isolate and identify active compounds from complex mixtures. This approach was used to study an extract of Achillea ptarmica, leading to the isolation of several alkamides, including a (E,E,Z)-2,4,8-decatrienoic acid derivative. mdpi.com These isolated compounds were then tested in vitro for their activity against protozoan parasites like Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (the causative agent of malaria). mdpi.com

Anti-inflammatory Assays : The anti-inflammatory potential of compounds can be screened by evaluating their ability to inhibit the release of inflammatory mediators. frontiersin.org One such assay measures the inhibition of tumor necrosis factor α (TNFα) in human monocyte cells (THP-1) that have been stimulated with lipopolysaccharide (LPS). frontiersin.org This platform is valuable for identifying compounds that could modulate inflammatory responses. frontiersin.org

Ecological and Interspecies Roles of Decatrienoic Acid

Decatrienoic Acid as a Chemical Signal in Plant-Microbe and Interspecies Interactions

This compound and its derivatives function as crucial chemical signals in the intricate communication networks between plants and microbes, as well as in interactions between different species. These lipid-derived molecules are involved in both symbiotic and pathogenic relationships, influencing the outcomes of these interactions. nih.gov In the realm of plant-microbe interactions, lipids and their derivatives, including fatty acids like this compound, are fundamental to establishing the membrane interface between the organisms and are key to intracellular signaling. nih.gov